molecular formula C21H21N3O2S B2449370 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705802-07-8

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

Cat. No.: B2449370
CAS No.: 1705802-07-8
M. Wt: 379.48
InChI Key: DYYQRXNVNMFRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline: is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-27-19-9-5-2-6-16(19)21(25)24-12-10-15(11-13-24)26-20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYQRXNVNMFRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoxalin-2-yloxy Intermediate: This step involves the reaction of quinoxaline with an appropriate reagent to introduce the oxy group at the 2-position.

    Synthesis of the Piperidin-1-yl Intermediate: This step involves the preparation of a piperidine derivative, which is then functionalized to introduce the desired substituents.

    Coupling Reaction: The final step involves the coupling of the (2-(Methylthio)phenyl) group with the (4-(quinoxalin-2-yloxy)piperidin-1-yl) group under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxalin-2-yloxy group can be reduced under specific conditions to form the corresponding hydroxy derivative.

    Substitution: The piperidin-1-yl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinoxalin-2-yloxy group can produce hydroxy derivatives.

Scientific Research Applications

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline: shares structural similarities with other compounds containing quinoxaline, piperidine, and methylthio groups.

    This compound: can be compared with other quinoxaline derivatives, piperidine derivatives, and compounds containing methylthio groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoxaline core, which is known for its diverse biological properties. The synthesis typically involves multiple steps, beginning with the formation of the quinoxaline ring followed by the introduction of the piperidine and benzoyl moieties.

Synthetic Route

  • Formation of Quinoxaline : Quinoxaline can be synthesized from 1,2-diamines and α,β-unsaturated carbonyl compounds.
  • Piperidine Attachment : The piperidine ring is introduced through nucleophilic substitution reactions.
  • Benzoyl Group Introduction : The benzoyl moiety is added via acylation reactions using benzoyl chloride.

Reaction Conditions

Common solvents include dichloromethane or ethanol, often employing catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus18 mm
This compoundP. aeruginosa20 mm

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies indicate that this compound may inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the IC50 values of several quinoxaline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that:

Compound MCF-7 IC50 (µg/mL) HCT-116 IC50 (µg/mL)
Doxorubicin3.232.5
This compound< 2.0< 1.5

These findings suggest that the compound exhibits potent anticancer activity, potentially outperforming standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : It might modulate receptor activities that are critical for cell signaling pathways related to proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis involves coupling a piperidin-4-yloxyquinoxaline intermediate with a 2-(methylsulfanyl)benzoyl group. Key steps include:

  • Coupling Reactions : Use of coupling agents like PyBOP or EDCI in anhydrous DMF to activate carboxylic acid groups .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product .
  • Condition Control : Optimize temperature (e.g., 0°C to room temperature for amide bond formation) and solvent polarity to minimize side reactions like hydrolysis .
    • Example : In analogous quinoline derivatives, yields improved from 59% to 75% by adjusting solvent choice (DMF vs. THF) and reaction time .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the quinoxaline core and piperidine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection for purity assessment (>95% purity required for pharmacological studies) .

Q. How can reaction mechanisms for key transformations (e.g., sulfanyl group oxidation) be elucidated?

  • Approach :

  • Oxidation Studies : Use hydrogen peroxide or m-CPBA to convert the methylsulfanyl group to sulfoxide/sulfone derivatives. Monitor progress via TLC or LC-MS .
  • Kinetic Analysis : Track reaction rates under varying pH and temperature to infer mechanism (e.g., radical vs. electrophilic pathways) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction parameters for scale-up synthesis?

  • Methodology :

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., 60°C and 1.2 equiv catalyst improve yield by 20%) .
    • Case Study : A quinoline derivative synthesis achieved 85% yield after optimizing RuO₂·H₂O catalyst loading via a Box-Behnken design .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Tools :

  • Quantum Chemical Calculations : DFT (e.g., Gaussian) to simulate transition states for sulfanyl group reactions .
  • Reaction Path Search : Use software like GRRM to explore intermediates in oxidation pathways .
    • Application : Predicted regioselectivity of electrophilic substitution on the quinoxaline ring matched experimental outcomes in similar compounds .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

  • Strategies :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP levels in cell viability tests) .
  • Meta-Analysis : Compare structural analogs (e.g., 2-acetylquinoxaline derivatives) to identify confounding substituents .
    • Example : Discrepancies in IC₅₀ values for kinase inhibition were traced to variations in assay buffer ionic strength .

Q. What in vitro and in vivo models are suitable for pharmacological profiling?

  • Models :

  • In Vitro : Enzyme inhibition assays (e.g., kinases) with recombinant proteins and ATP-competitive binding studies .
  • In Vivo : Rodent models for pharmacokinetics (e.g., bioavailability via oral administration) and toxicity screening (LD₅₀ determination) .
    • Data : Analogous piperidine-quinoxaline hybrids showed 60% oral bioavailability but required CYP450 inhibition studies to address metabolic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.